molecular formula C9H6BrNO B1282810 5-bromo-1H-indole-2-carbaldehyde CAS No. 53590-50-4

5-bromo-1H-indole-2-carbaldehyde

Cat. No.: B1282810
CAS No.: 53590-50-4
M. Wt: 224.05 g/mol
InChI Key: CFABANPJKXPUFN-UHFFFAOYSA-N
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Description

5-bromo-1H-indole-2-carbaldehyde: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound has a molecular formula of C9H6BrNO and is characterized by a bromine atom at the 5

Biochemical Analysis

Biochemical Properties

5-bromo-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and modifications . The compound’s aldehyde group allows it to form Schiff bases with amino groups in proteins, facilitating the study of protein structure and function. Additionally, this compound can act as a substrate or inhibitor for specific enzymes, influencing their activity and providing insights into enzyme mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been studied for their anti-inflammatory and antimicrobial properties . These compounds can modulate signaling pathways involved in inflammation and immune responses, thereby affecting gene expression and cellular functions. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes and altering metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, forming covalent or non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. This modulation of gene expression can result in changes in cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as anti-inflammatory and antimicrobial activities . Higher doses may lead to toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity and organ damage in animal models . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function within the cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes and signaling pathways .

Properties

IUPAC Name

5-bromo-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFABANPJKXPUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542866
Record name 5-Bromo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53590-50-4
Record name 5-Bromo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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